molecular formula C11H11BrN2 B1400873 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile CAS No. 1269407-95-5

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1400873
CAS No.: 1269407-95-5
M. Wt: 251.12 g/mol
InChI Key: RLGYQRLPRDAXAP-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H11BrN2. It is characterized by the presence of a bromine atom, a pyrrolidine ring, and a benzonitrile group.

Preparation Methods

The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the nitro group with the pyrrolidine ring, resulting in the formation of this compound .

Chemical Reactions Analysis

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.

    Material Science: The compound is used in the development of new materials with unique properties.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile can be compared with other similar compounds, such as:

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a benzonitrile group.

    2-Bromo-5-(pyrrolidin-1-yl)pyrazine: This compound features a pyrazine ring in place of the benzonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-11-4-3-10(7-9(11)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYQRLPRDAXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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